N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide
Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide is a heterocyclic compound featuring a benzo[b][1,4]oxazepine core fused with a substituted benzamide moiety. Key structural attributes include:
- Oxazepine ring: A seven-membered ring with oxygen and nitrogen atoms at positions 1 and 4, respectively.
- Substituents: Isobutyl and dimethyl groups at position 5, a ketone at position 4, and a 4-isopropoxybenzamide group at position 6.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-16(2)14-27-21-12-9-19(13-22(21)30-15-25(5,6)24(27)29)26-23(28)18-7-10-20(11-8-18)31-17(3)4/h7-13,16-17H,14-15H2,1-6H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUZPIROBCNIHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Physicochemical Properties
- Lipophilicity : The isobutyl and isopropoxy groups in the target compound likely enhance lipophilicity compared to acetylated analogs like 3a', which may influence membrane permeability and bioavailability.
- Hydrogen Bonding : The amide group in the target compound provides hydrogen-bonding capacity, a feature absent in 3a', which contains an acetyl group. This difference could affect solubility and target-binding interactions.
Reactivity and Functional Group Interplay
However, the presence of the amide group in the target compound may introduce additional stability or steric hindrance compared to 3a' .
Lumping Strategy and Grouping of Analogs
As per , compounds with similar structures (e.g., fused aromatic systems, amide/ester linkages) are often grouped via lumping strategies to predict physicochemical behavior . For instance:
- Shared Reactivity : Both the target compound and 3a' undergo ketone-mediated reactions.
- Divergent Pathways : The amide group in the target compound may resist hydrolysis compared to acetylated analogs, necessitating distinct lumping categories for degradation studies .
Q & A
Q. Comparison Table :
Advanced: What strategies address poor aqueous solubility in in vivo studies?
Methodological Answer:
- Formulation : Use cyclodextrin-based complexes or nanoemulsions (e.g., particle size <200 nm) .
- Prodrug Design : Introduce phosphate esters to improve hydrophilicity .
Advanced: How are interaction studies with biological targets designed to minimize off-target effects?
Methodological Answer:
- Target Validation : CRISPR/Cas9 knockout models confirm target specificity .
- Selectivity Screening : Profile against panels of related receptors/enzymes (e.g., >50-fold selectivity over V1a receptors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
